molecular formula C9H9FO B13610327 2-(2-Fluorophenyl)-2-methyloxirane

2-(2-Fluorophenyl)-2-methyloxirane

Cat. No.: B13610327
M. Wt: 152.16 g/mol
InChI Key: XAKKQXZNDMLOBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Fluorophenyl)-2-methyloxirane: is an organic compound that belongs to the class of epoxides It is characterized by the presence of an oxirane ring (a three-membered cyclic ether) substituted with a fluorophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-2-methyloxirane can be achieved through several methods. One common approach involves the epoxidation of 2-(2-fluorophenyl)-2-methylpropene using a peracid such as m-chloroperbenzoic acid (m-CPBA) under mild conditions. The reaction typically proceeds at room temperature and yields the desired epoxide with high selectivity.

Another method involves the use of a halohydrin intermediate. In this approach, 2-(2-fluorophenyl)-2-methylpropene is first treated with a halogenating agent such as bromine or chlorine to form the corresponding halohydrin. The halohydrin is then subjected to base-induced cyclization using a strong base like sodium hydroxide or potassium hydroxide to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale epoxidation processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer, thereby enhancing the reaction rate and yield. The use of environmentally benign oxidants and catalysts is also emphasized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-2-methyloxirane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The oxirane ring is highly strained and thus susceptible to nucleophilic attack. Common nucleophiles such as amines, thiols, and alcohols can open the epoxide ring, leading to the formation of β-substituted alcohols.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding diol.

    Oxidation: Oxidative cleavage of the oxirane ring can be achieved using oxidizing agents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4), resulting in the formation of dicarbonyl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3), sodium methoxide (NaOMe), and sodium thiolate (NaSR) are commonly used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF) is typically employed.

    Oxidation: Osmium tetroxide (OsO4) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO) or potassium permanganate (KMnO4) in aqueous medium.

Major Products Formed

    Nucleophilic Substitution: β-substituted alcohols

    Reduction: Diols

    Oxidation: Dicarbonyl compounds

Scientific Research Applications

2-(2-Fluorophenyl)-2-methyloxirane has several scientific research applications:

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Pharmaceuticals: The compound is used in the development of novel drug candidates, particularly those targeting specific enzymes or receptors.

    Materials Science: It is employed in the synthesis of advanced materials such as polymers and resins with unique properties.

    Biological Studies: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-2-methyloxirane involves its ability to undergo nucleophilic attack due to the strained oxirane ring. This property allows it to react with various nucleophiles, leading to the formation of different products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

2-(2-Fluorophenyl)-2-methyloxirane can be compared with other similar compounds such as:

    2-(2-Chlorophenyl)-2-methyloxirane: Similar in structure but with a chlorine substituent instead of fluorine. The presence of chlorine affects the reactivity and selectivity of the compound in various reactions.

    2-(2-Bromophenyl)-2-methyloxirane: Contains a bromine substituent, which also influences the compound’s chemical behavior.

    2-(2-Methylphenyl)-2-methyloxirane: Lacks a halogen substituent, resulting in different reactivity patterns compared to halogenated analogs.

The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct electronic and steric effects, influencing its reactivity and applications in various fields.

Properties

Molecular Formula

C9H9FO

Molecular Weight

152.16 g/mol

IUPAC Name

2-(2-fluorophenyl)-2-methyloxirane

InChI

InChI=1S/C9H9FO/c1-9(6-11-9)7-4-2-3-5-8(7)10/h2-5H,6H2,1H3

InChI Key

XAKKQXZNDMLOBS-UHFFFAOYSA-N

Canonical SMILES

CC1(CO1)C2=CC=CC=C2F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.